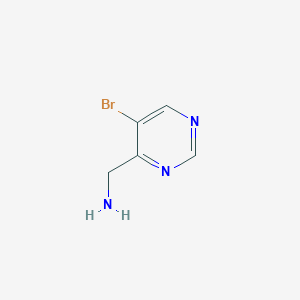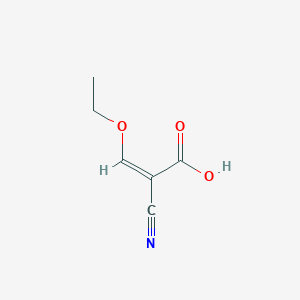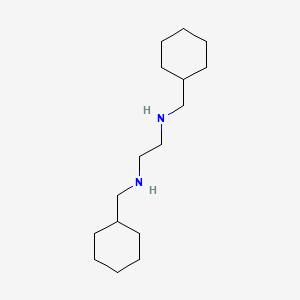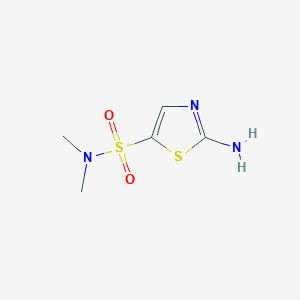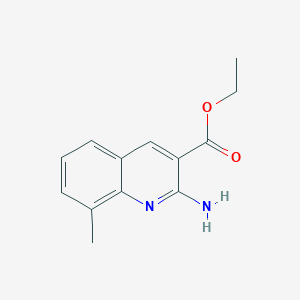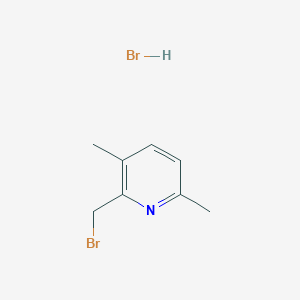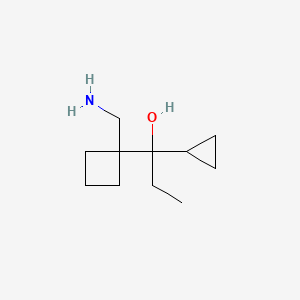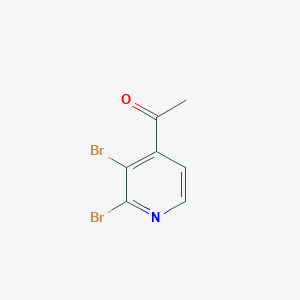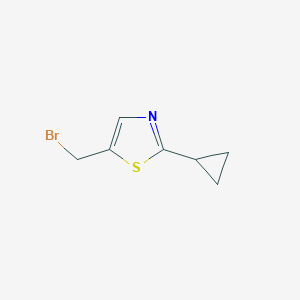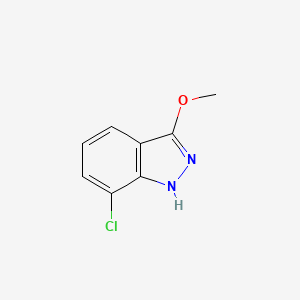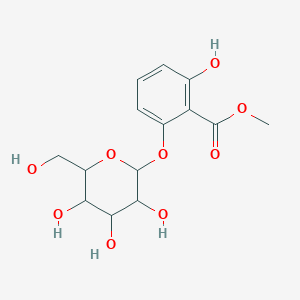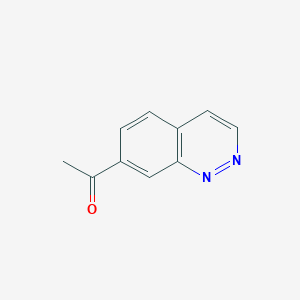
tert-Butyl 5-amino-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-amino-2-methylnicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, an amino group, and a methyl group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-methylnicotinate typically involves the esterification of 5-amino-2-methylnicotinic acid with tert-butanol. This reaction is often catalyzed by acidic reagents such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually require refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates
Scientific Research Applications
Chemistry: tert-Butyl 5-amino-2-methylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of nicotinic acid derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It helps in understanding the role of nicotinic acid in various biochemical pathways .
Medicine: Its derivatives are being explored for their anti-inflammatory and neuroprotective properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-methylnicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active nicotinic acid derivative. This compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
- tert-Butyl 5-amino-2-methylbenzoate
- tert-Butyl 5-amino-2-methylpyridine-3-carboxylate
- tert-Butyl 5-amino-2-methylisonicotinate
Uniqueness: tert-Butyl 5-amino-2-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both the amino and methyl groups at specific positions enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 5-amino-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-7-9(5-8(12)6-13-7)10(14)15-11(2,3)4/h5-6H,12H2,1-4H3 |
InChI Key |
PWRGEYIERSCEGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


